2-[4-(Methylsulfanyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methylsulfanyl)phenyl]benzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by the presence of a methylsulfanyl group attached to the phenyl ring, which is further connected to a benzonitrile moiety. This compound is a yellow crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfanyl)phenyl]benzonitrile typically involves the reaction of 4-(methylsulfanyl)phenylboronic acid with 2-bromobenzonitrile under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Types of Reactions:
Oxidation: The methylsulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
4-(Methylsulfanyl)benzonitrile: Lacks the additional phenyl ring, making it less complex.
2-(Methylsulfanyl)benzonitrile: Similar structure but with the methylsulfanyl group attached to a different position on the benzonitrile ring.
4-(Methylsulfanyl)phenylacetonitrile: Contains an acetonitrile group instead of a benzonitrile group.
Uniqueness: 2-[4-(Methylsulfanyl)phenyl]benzonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new biological activities.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPYLRPCUYIBLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362723 |
Source
|
Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171879-75-7 |
Source
|
Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.